N-Hydroxyquinoxaline-6-carbimidoyl chloride
Overview
Description
N-Hydroxyquinoxaline-6-carbimidoyl chloride is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring substituted with a hydroxy group and a carbimidoyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyquinoxaline-6-carbimidoyl chloride typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride groups. One common method involves the chlorination of quinoxaline-6-carbimidoyl chloride followed by hydrolysis to introduce the hydroxy group . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyquinoxaline-6-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxaline-6-carbimidoyl chloride derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-Hydroxyquinoxaline-6-carbimidoyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxyquinoxaline-6-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbimidoyl chloride groups play a crucial role in its reactivity and binding affinity to these targets . The compound can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxyquinoxaline-6-carbimidoyl chloride include:
- Quinoxaline-6-carbimidoyl chloride
- N-Hydroxyquinoxaline
- Quinoxaline derivatives with different substituents
Uniqueness
This compound is unique due to the presence of both hydroxy and carbimidoyl chloride groups, which confer distinct reactivity and biological properties compared to other quinoxaline derivatives . This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-hydroxyquinoxaline-6-carboximidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWWQDJKTZJVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243068 | |
Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956426-71-3 | |
Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956426-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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